molecular formula C11H14FNS B7992975 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol

Cat. No.: B7992975
M. Wt: 211.30 g/mol
InChI Key: CZRMNANRNFELNP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol is an organic compound with the molecular formula C11H14FNS. It is a derivative of benzenethiol, where the benzene ring is substituted with a fluorine atom and a pyrrolidin-1-ylmethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form 3-fluoro-4-(pyrrolidin-1-ylmethyl)benzyl chloride.

    Thiol Formation: The benzyl chloride derivative is then treated with a thiolating agent, such as sodium hydrosulfide, to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atom and the pyrrolidin-1-ylmethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified benzene derivatives.

    Substitution: New substituted benzenethiol derivatives.

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets. The pyrrolidine ring and the thiol group play crucial roles in its binding to proteins and enzymes, affecting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylthio)benzenethiol
  • 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol
  • 3-Fluoro-4-(morpholin-1-ylmethyl)benzenethiol

Uniqueness

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRMNANRNFELNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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